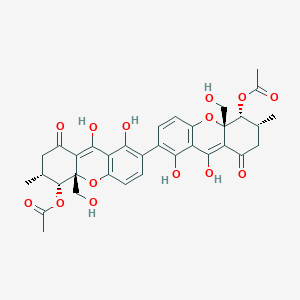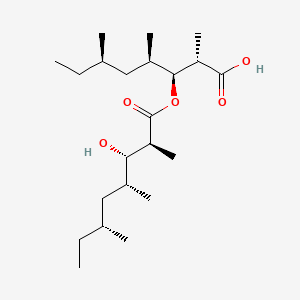
Bourgeanic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bourgeanic acid is a carboxylic ester.
Scientific Research Applications
Synthesis Techniques
Synthesis Strategy : Bourgeanic acid, a lichen metabolite, has been synthesized using a new strategy focusing on the construction of propionate motifs. This method involves o-DPPB-directed copper-mediated allylic substitution and employs techniques like Sharpless asymmetric epoxidation and reductive epoxide ring opening. This approach is crucial for setting the four stereogenic centers of the aliphatic depside in bourgeanic acid (Reiss & Breit, 2009).
Desymmetrization Strategy : A distinct stereoselective synthesis of bourgeanic acid was accomplished through desymmetrization of bicyclic olefin. Key steps included Brown's asymmetric hydroboration and Yamaguchi macro-lactonization. This method highlights the synthesis process's complexity and its dependency on delicate chemical reactions (Yadav, Rao, Ravindar, & Reddy, 2011).
Biomedical Applications
- Boronic Acid in Medicine : Boronic acids, related to bourgeanic acid, have seen extensive use in medicine. Their unique structural features make them suitable for developing enzyme inhibitors and potential pharmaceutical agents. They also play a role in boron neutron capture agents for cancer therapy and as antibody mimics recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).
Sensing and Separation Applications
- Boronic Acid in Sensing and Separation : Boronic acids, closely related to bourgeanic acid, are employed in sensing and separation technologies due to their ability to form complexes with diols and interact with anions. They have been used in sensing applications for saccharides and anions and in separation processes via boron affinity chromatography (Nishiyabu, Kubo, James, & Fossey, 2011).
Material Science and Engineering Applications
- Boronic Acid in Material Science : In material science, boronic acid polymers, related to bourgeanic acid, have found use in various applications including HIV, obesity, diabetes, and cancer treatment. These polymers are valued for their unique reactivity, solubility, and responsive nature, suggesting potential applications for bourgeanic acid in similar domains (Cambre & Sumerlin, 2011).
properties
Product Name |
Bourgeanic acid |
|---|---|
Molecular Formula |
C22H42O5 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(2S,3S,4R,6R)-3-[(2S,3S,4R,6R)-3-hydroxy-2,4,6-trimethyloctanoyl]oxy-2,4,6-trimethyloctanoic acid |
InChI |
InChI=1S/C22H42O5/c1-9-13(3)11-15(5)19(23)17(7)22(26)27-20(18(8)21(24)25)16(6)12-14(4)10-2/h13-20,23H,9-12H2,1-8H3,(H,24,25)/t13-,14-,15-,16-,17+,18+,19+,20+/m1/s1 |
InChI Key |
ZQEUMOKDJCSNHB-IHRHECOVSA-N |
Isomeric SMILES |
CC[C@@H](C)C[C@@H](C)[C@@H]([C@H](C)C(=O)O[C@@H]([C@H](C)C[C@H](C)CC)[C@H](C)C(=O)O)O |
Canonical SMILES |
CCC(C)CC(C)C(C(C)C(=O)OC(C(C)CC(C)CC)C(C)C(=O)O)O |
synonyms |
bourgeanic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



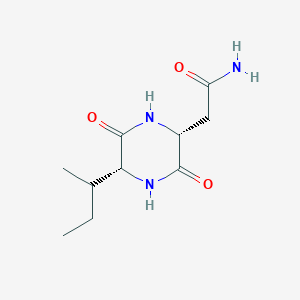

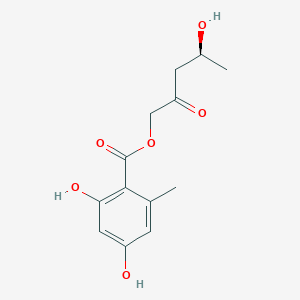
![1-[(4-Tert-butylphenyl)methyl-methylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1248290.png)
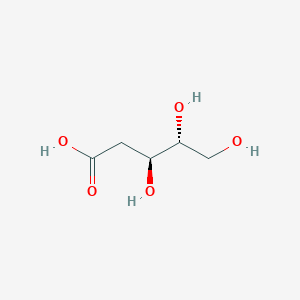
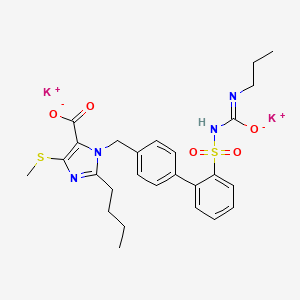
![Pyrazolo[1,5-a]pyrimidine](/img/structure/B1248293.png)
![[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1248295.png)
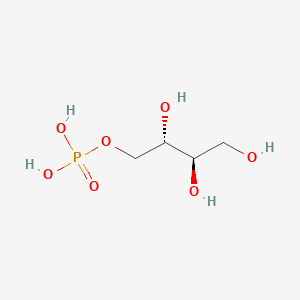
![3-Cyclopentene-1,2-dimethanol,5-(6-amino-9H-purin-9-yl)-, [1S-(1a,2b,5b)]-(9CI)](/img/structure/B1248298.png)
![1,19,37-Triazoniatetracyclo[49.3.1.115,19.133,37]heptapentaconta-1(54),15(57),16,18,33(56),34,36,51(55),52-nonaene](/img/structure/B1248299.png)
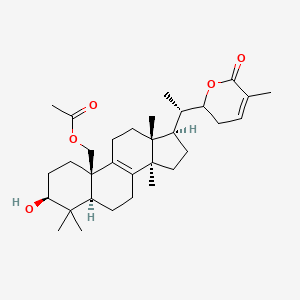
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9,24-bis(2-hydroxy-2-methylpropyl)-6,18-diisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1248303.png)
